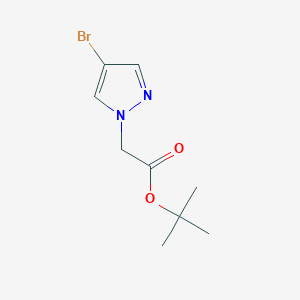

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Übersicht

Beschreibung

“tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C9H13BrN2O2 . Its molecular weight is 261.12 .

Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is 1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a white to yellow powder or crystals or liquid . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: is a valuable intermediate in the synthesis of bioactive molecules. Its pyrazole moiety is a core structure in many pharmaceuticals due to its mimicry of the adenine base in ATP, making it a key component in the development of kinase inhibitors . This compound can be used to create molecules with potential antibacterial, antiviral, and anti-inflammatory properties.

Development of Anticancer Agents

The pyrazole ring found in tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is prevalent in compounds with anticancer activity. Researchers utilize this compound to develop novel agents that can target specific pathways involved in cancer cell proliferation .

Agricultural Chemical Research

In the agricultural sector, this compound serves as a precursor for the synthesis of herbicides and pesticides. The pyrazole derivatives exhibit herbicidal properties, which are being explored to enhance crop protection strategies .

Material Science Applications

The bromo and acetate groups in tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate make it a versatile reagent in material science for modifying surfaces or creating new polymeric materials with specific functionalities .

Advanced Battery Science

In the field of advanced battery science, this compound is investigated for its potential use in electrolyte solutions. Its structural components may improve the stability and conductivity of electrolytes in battery systems .

Chemical Synthesis and Catalysis

This compound is also used in chemical synthesis as a building block for various catalytic agents. Its ability to undergo transformations under mild conditions makes it an attractive candidate for catalytic processes .

Analytical Chemistry

In analytical chemistry, derivatives of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate are used as standards or reagents in chromatography and mass spectrometry to identify or quantify other substances .

Drug Discovery and Design

Lastly, in drug discovery, this compound’s modifiable structure allows for the design of molecules with specific binding affinities, which is crucial in the development of new medications .

Safety and Hazards

The safety information for “tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” indicates that it may be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Compounds containing a pyrazole moiety are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Based on the known activities of pyrazole derivatives, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXOBOFWHNUWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)

![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)

![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)